

Introduction: The Strategic Importance of the Imidazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Isopropyl-4-methyl-1H-imidazole**

Cat. No.: **B3132616**

[Get Quote](#)

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and therapeutic agents.[1][2][3] Its five-membered aromatic structure, containing two nitrogen atoms, imparts a unique combination of high stability, hydrogen bonding capability, and coordination affinity for metal ions, making it a versatile building block in drug design.[1][2] Derivatives of imidazole are integral to a wide array of anticancer, antifungal, and antiparasitic agents, often functioning by inhibiting key enzymes or modulating receptor activity.[1][3][4][5]

2-Isopropyl-4-methyl-1H-imidazole is a specific derivative that combines the foundational imidazole core with alkyl substituents that modulate its lipophilicity and steric profile. Understanding the precise physicochemical properties of this molecule is paramount for its effective application in drug discovery and development. These properties govern critical aspects of its behavior, from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive analysis of its core physicochemical characteristics, outlines detailed protocols for their experimental determination, and discusses their implications for research and development.

Molecular and Structural Properties

Accurate identification and structural characterization are the foundation of all subsequent physicochemical analysis. **2-Isopropyl-4-methyl-1H-imidazole** is a light yellow solid at room temperature.[6]

Property	Value	Source
IUPAC Name	2-isopropyl-4-methyl-1H-imidazole	-
Synonyms	2-Isopropyl-5-methyl-1H-imidazole	[7]
CAS Number	37455-58-6	[6]
Molecular Formula	C ₇ H ₁₂ N ₂	[7]
Molecular Weight	124.18 g/mol	[7]
Canonical SMILES	CC1=CN=C(N1)C(C)C	-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For an imidazole derivative, the pKa of the conjugate acid determines the charge state of the molecule in different physiological environments, which profoundly impacts solubility, absorption, distribution, and the ability to interact with biological targets. The imidazole ring is basic, and its pKa is a critical parameter for any drug development program.

While a specific experimental pKa for **2-isopropyl-4-methyl-1H-imidazole** is not readily available in the cited literature, its determination is a critical first step in characterization. The following protocols outline established methods for this purpose.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method, considered a high-precision technique, involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).[\[8\]](#)[\[9\]](#) The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

- Preparation: Accurately weigh a sample of **2-isopropyl-4-methyl-1H-imidazole** and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low. A concentration of at least 10^{-4} M is typically required.[9]
- Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
- Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.
- Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. A more precise value can be obtained from the inflection point of the curve, which is most clearly identified by plotting the first derivative ($\Delta\text{pH}/\Delta\text{V}$) against the titrant volume.[9]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] The change in absorbance at a specific wavelength is measured as a function of pH.

Methodology:

- Spectrum Scan: Record the UV-Vis absorption spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance (λ_{max}) for the fully protonated and deprotonated species.
- Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.[10]
- Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

- Absorbance Measurement: Measure the absorbance of each solution at the chosen λ_{max} .
- Analysis: Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve. The inflection point of this curve corresponds to the pH where the concentrations of the protonated and deprotonated species are equal, and thus, $\text{pH} = \text{pK}_a$.^[8]

Workflow for Spectrophotometric pKa Determination

Caption: General workflow for determining pKa via UV-Vis spectrophotometry.

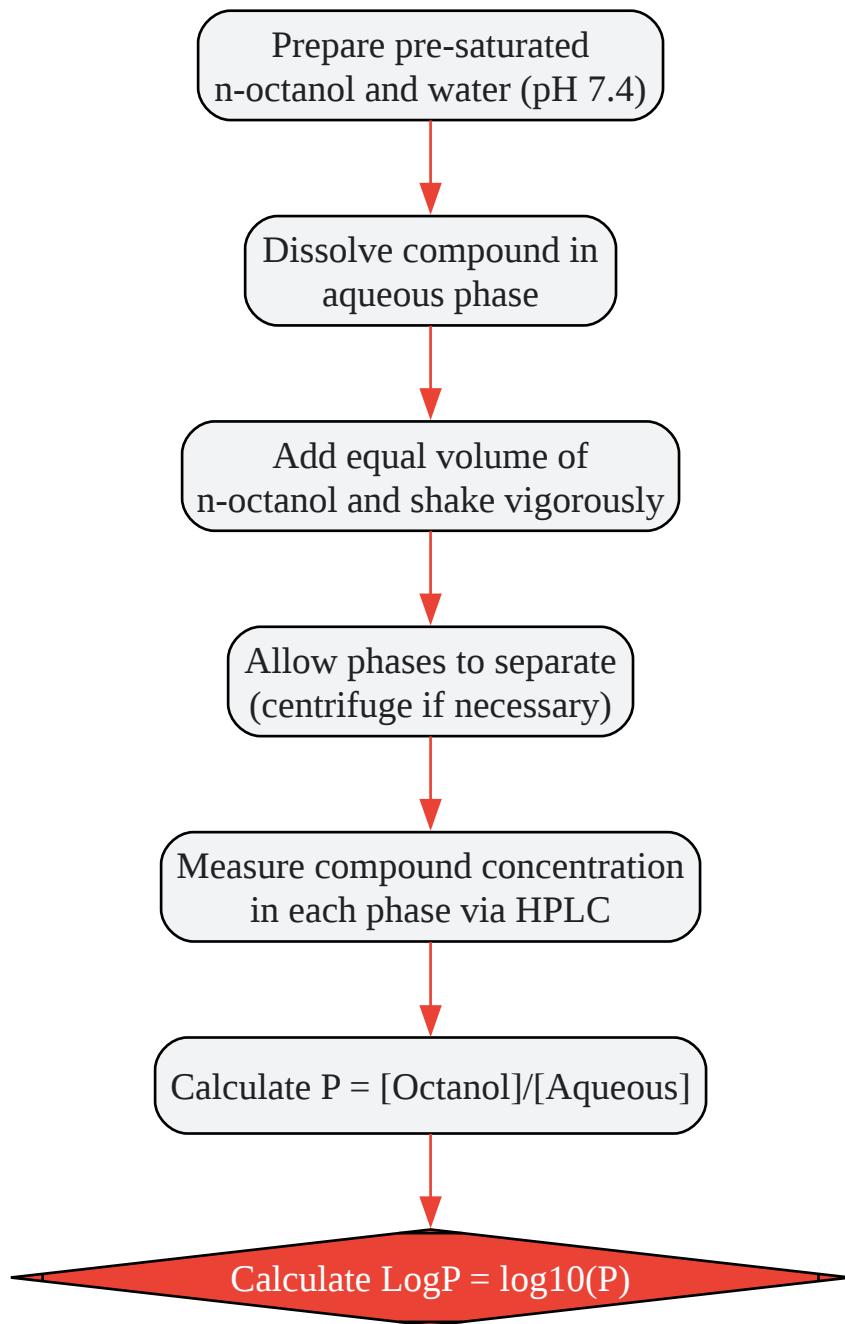
Lipophilicity (LogP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter in drug development that describes a compound's distribution between an organic (lipid) and an aqueous phase.^[11] It heavily influences membrane permeability, protein binding, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low may hinder passage across biological membranes.^[12]

For **2-isopropyl-4-methyl-1H-imidazole**, a computationally predicted LogP value is available.

Parameter	Value	Method	Source
XLogP3	1.6	Computed	[7]

This moderate LogP value suggests a balanced character, potentially favorable for oral bioavailability. However, experimental verification is essential.


Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for determining LogP.^{[8][11]} It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[\[13\]](#)
- Sample Addition: Dissolve a known amount of **2-isopropyl-4-methyl-1H-imidazole** in the aqueous phase.
- Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach partitioning equilibrium.
- Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
- Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique, such as HPLC-UV.
- Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
[\[14\]](#)
 - $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$
 - $\text{LogP} = \log_{10}(P)$

Workflow for Shake-Flask LogP Determination

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the shake-flask LogP determination method.

Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental property that affects the entire drug discovery and development process.^[15] Poor solubility can be a major obstacle to achieving adequate drug absorption and bioavailability, making it a common reason for candidate attrition.

While specific quantitative solubility data for **2-isopropyl-4-methyl-1H-imidazole** was not found, the "like dissolves like" principle suggests it will have moderate solubility in polar solvents due to the imidazole core but limited solubility in water, which can be influenced by pH.[16] The related compound 2-isopropylimidazole has a calculated water solubility ($\log S$) of -1.64 mol/L.[17]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over time.[15]

Methodology:

- Sample Preparation: Add an excess amount of solid **2-isopropyl-4-methyl-1H-imidazole** to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid must be visible.[15]
- Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 μm syringe filter) or centrifuged to remove all solid particles.
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.
- Result: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Physical and Spectral Properties

Melting and Boiling Points

These properties are indicators of purity and the physical state of the compound under different conditions. As a solid, **2-isopropyl-4-methyl-1H-imidazole** has a melting point above ambient

temperature, though a specific value is not reported in the provided search results.

Spectral Data for Structural Confirmation

Spectroscopic data is essential for confirming the identity and structure of a synthesized compound.

- ^1H NMR (400 MHz, CDCl_3): δ : 8.29 (br, 1H), 6.55 (s, 1H), 3.03-2.91 (m, 1H), 2.22 (s, 3H), 1.34 (s, 3H), 1.32 (s, 3H).[6] This spectrum is consistent with the proposed structure, showing the imidazole proton, the isopropyl methine and methyl groups, and the methyl group on the ring.
- LC/MS (ESI) m/z: $[\text{M} + 1]^+$ calcd. for $\text{C}_7\text{H}_{12}\text{N}_2$: 125.10; found: 125.1.[6] This mass spectrometry result confirms the molecular weight of the compound.

Synthesis Overview

For context, **2-isopropyl-4-methyl-1H-imidazole** can be synthesized via a one-pot reaction. A common procedure involves reacting isobutyraldehyde and methylglyoxal with ammonium hydroxide in ethanol. The mixture is heated, and after workup and purification by column chromatography, the desired product is obtained as a light yellow solid.[6]

Conclusion

2-Isopropyl-4-methyl-1H-imidazole presents a molecular profile of significant interest for drug discovery. Its computed LogP of 1.6 suggests a favorable balance between lipophilicity and hydrophilicity, a key attribute for potential oral drug candidates. While experimental data for pKa and solubility are pending, the established protocols detailed herein provide a clear roadmap for their determination. The confirmed structure via NMR and MS provides a solid foundation for further investigation. For researchers and drug development professionals, a thorough experimental characterization of these core physicochemical properties is the critical next step in unlocking the therapeutic potential of this promising imidazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsltjournal.com [ijsltjournal.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Isopropyl-4-methylimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Isopropyl-4-methyl-1H-imidazole | C7H12N2 | CID 12199459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. ulm.edu [ulm.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. education.com [education.com]
- 17. 2-Isopropylimidazole (CAS 36947-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Imidazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3132616#physicochemical-properties-of-2-isopropyl-4-methyl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com